molecular formula C16H15N5OS B7544760 3-amino-N-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)methyl]pyrazine-2-carboxamide

3-amino-N-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)methyl]pyrazine-2-carboxamide

Cat. No. B7544760
M. Wt: 325.4 g/mol
InChI Key: TYZMHUNFJYFHIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-N-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)methyl]pyrazine-2-carboxamide, commonly known as AMPTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

AMPTP exerts its pharmacological effects by inhibiting DHODH, which is involved in the de novo pyrimidine biosynthesis pathway. Pyrimidines are essential building blocks for DNA and RNA synthesis, and their inhibition can lead to the disruption of cell proliferation and growth. DHODH inhibition has been shown to induce apoptosis in cancer cells and suppress the immune response in autoimmune disorders.
Biochemical and Physiological Effects:
AMPTP has been shown to exhibit potent anticancer activity in various cancer cell lines, including breast, lung, and colon cancer. It has also been found to be effective against viral infections, including influenza and dengue virus. Additionally, AMPTP has been shown to modulate the immune response in autoimmune disorders, such as multiple sclerosis.

Advantages and Limitations for Lab Experiments

One of the major advantages of using AMPTP in lab experiments is its potency and selectivity towards DHODH inhibition. This allows for a more targeted approach in the treatment of various diseases. However, one of the limitations of using AMPTP is its low solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research and development of AMPTP. One potential direction is the optimization of its chemical structure to improve its pharmacological properties, such as solubility and bioavailability. Additionally, further studies are needed to evaluate the safety and efficacy of AMPTP in preclinical and clinical settings. Another potential direction is the investigation of its potential applications in other fields, such as agriculture and material science.
Conclusion:
In conclusion, AMPTP is a promising chemical compound that has shown potential applications in various fields, including medicinal chemistry, agriculture, and material science. Its potent DHODH inhibitory activity makes it a promising candidate for the treatment of various diseases, including cancer, viral infections, and autoimmune disorders. However, further research is needed to fully understand its pharmacological properties and potential applications.

Synthesis Methods

The synthesis of AMPTP involves the reaction between 3-amino-pyrazine-2-carboxylic acid and 5-methyl-4-phenyl-2-thiocyanato methyl thiazole in the presence of a base. The resulting compound is then subjected to further purification steps to obtain the final product.

Scientific Research Applications

AMPTP has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit anticancer, antiviral, and antibacterial activities. Additionally, AMPTP has been shown to be a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is a key enzyme in the de novo pyrimidine biosynthesis pathway. DHODH inhibition has been implicated in the treatment of various diseases, including cancer, autoimmune disorders, and viral infections.

properties

IUPAC Name

3-amino-N-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)methyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5OS/c1-10-13(11-5-3-2-4-6-11)21-12(23-10)9-20-16(22)14-15(17)19-8-7-18-14/h2-8H,9H2,1H3,(H2,17,19)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYZMHUNFJYFHIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)CNC(=O)C2=NC=CN=C2N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)methyl]pyrazine-2-carboxamide

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